Tofimilast

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Tofimilast is a selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme that plays a critical role in regulating intracellular levels of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, Tofimilast increases cAMP levels, leading to reduced inflammation and modulation of immune responses. This compound is particularly relevant in the treatment of respiratory diseases, including asthma and chronic obstructive pulmonary disease (COPD) .

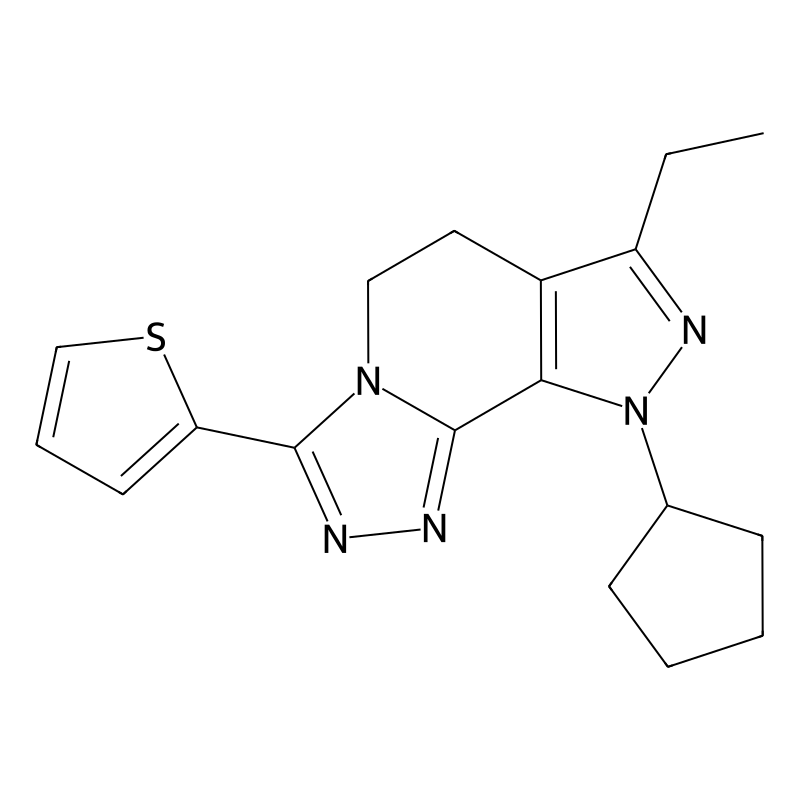

Chemically, Tofimilast is classified as a triazolopyridine with the molecular formula C18H21N5S . Its structure allows for specific interactions within the PDE4 catalytic binding pocket, enhancing its potency against inflammatory mediators .

Tofimilast primarily acts through the inhibition of phosphodiesterase 4, which hydrolyzes cAMP to adenosine monophosphate. The inhibition mechanism involves binding to the active site of the enzyme, preventing the breakdown of cAMP. This results in elevated levels of cAMP, which subsequently inhibits the release of pro-inflammatory cytokines and mediators from various immune cells such as monocytes, macrophages, and lymphocytes .

The chemical reaction can be summarized as follows:

Inhibition by Tofimilast can be represented as:

Tofimilast exhibits significant anti-inflammatory properties by modulating the activity of various immune cells. Studies have shown that it effectively inhibits the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interferon-gamma (IFN-γ) from stimulated immune cells .

Additionally, Tofimilast has demonstrated efficacy in reducing airway inflammation and hyperresponsiveness in preclinical models of asthma and COPD. Its ability to enhance cAMP levels leads to decreased chemotaxis and activation of inflammatory cells, making it a promising candidate for treating chronic inflammatory diseases .

The synthesis of Tofimilast involves several key steps that typically include:

- Formation of the Triazole Ring: This is achieved through cyclization reactions involving appropriate precursors.

- Pyridine Modification: Structural modifications are made to enhance binding affinity and selectivity for PDE4.

- Purification: The final product is purified using techniques such as crystallization or chromatography to achieve high purity levels suitable for clinical use.

The specific synthetic routes may vary based on the research protocols followed but generally focus on optimizing yield and potency against PDE4 .

Tofimilast is primarily investigated for its applications in treating:

- Asthma: By reducing airway inflammation and hyperreactivity.

- Chronic Obstructive Pulmonary Disease: Aiming to alleviate symptoms associated with chronic lung diseases.

- Other Inflammatory Conditions: Potentially applicable in broader contexts where PDE4 inhibition may provide therapeutic benefits.

Clinical trials have been conducted to evaluate its safety and efficacy in these conditions .

Research indicates that Tofimilast interacts with various biological pathways involved in inflammation. Its primary interaction is with PDE4 enzymes, but it may also influence other signaling pathways related to cAMP metabolism. Studies have highlighted its potential interactions with:

- Cytokine Release: Inhibition of cytokine release from immune cells.

- Cellular Response Modulation: Alteration in the behavior of macrophages and lymphocytes under inflammatory stimuli .

Furthermore, interaction studies suggest that combining Tofimilast with other therapeutic agents could enhance its anti-inflammatory effects while minimizing side effects associated with higher doses.

Tofimilast belongs to a class of compounds known as phosphodiesterase 4 inhibitors. Other notable compounds include:

| Compound Name | Chemical Structure | Potency (IC50) | Unique Features |

|---|---|---|---|

| Roflumilast | C17H19ClN2O3 | 0.6 nM | Approved for COPD; gastrointestinal side effects |

| Cilomilast | C21H23N3O3 | 1 nM | Earlier PDE4 inhibitor; less selective |

| Tanimilast | C18H21N5O3 | <0.01 nM | High potency; designed for inhalation |

| GS-5759 | Bifunctional PDE4/β2 agonist | 5 nM | Combines PDE4 inhibition with β2 agonist activity |

Tofimilast's uniqueness lies in its selective inhibition profile and its potential for reduced systemic side effects compared to older PDE4 inhibitors like roflumilast and cilomilast. Its design focuses on enhancing efficacy while minimizing adverse effects commonly associated with this class of drugs .

pH-Dependent Solubility Behavior

The aqueous solubility characteristics of Tofimilast exhibit significant limitations typical of phosphodiesterase-4 inhibitors. Available data indicates poor water solubility, which represents a fundamental challenge for pharmaceutical formulation development [1]. Unlike its counterpart Roflumilast, which demonstrates pH-dependent solubility behavior with aqueous solubility increasing from approximately 0.8 milligrams per liter under neutral conditions to about 35.8 milligrams per liter at pH 10 [3], specific pH-solubility profiles for Tofimilast have not been comprehensively documented in the accessible literature.

The absence of detailed pH-solubility data for Tofimilast represents a significant gap in understanding its dissolution behavior across physiologically relevant pH ranges. This limitation likely contributed to formulation challenges during its clinical development phase, as pH-dependent solubility is crucial for predicting drug absorption and bioavailability across different gastrointestinal environments.

Partition Coefficients (LogP/LogD)

Partition coefficient data for Tofimilast remains largely undocumented in the available literature. The lipophilicity characteristics, typically expressed as octanol-water partition coefficients, are essential parameters for understanding membrane permeability and distribution behavior. While specific LogP values for Tofimilast have not been published, the compound's poor oral bioavailability suggests suboptimal lipophilic-hydrophilic balance [1].

For comparative context, structurally related phosphodiesterase-4 inhibitors typically exhibit LogP values in the range of 2-5, with optimal drug-like properties generally falling within the 1-3 range according to Lipinski's Rule of Five. The lack of published partition coefficient data for Tofimilast represents a fundamental knowledge gap that would be essential for comprehensive physicochemical characterization and formulation optimization.

Solid-State Characterization

Thermal Analysis (DSC/TGA)

Comprehensive thermal analysis data for Tofimilast using Differential Scanning Calorimetry and Thermogravimetric Analysis techniques are notably absent from the available literature. This absence represents a critical gap in understanding the compound's thermal stability, phase transition behavior, and decomposition characteristics.

Thermal analysis is fundamental for pharmaceutical development as it provides essential information about melting point, glass transition temperature, crystalline polymorphism, and thermal degradation pathways. The lack of published DSC data means that critical parameters such as melting enthalpy, onset temperature of decomposition, and potential polymorphic transitions remain undefined for Tofimilast.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

KEGG Target based Classification of Drugs

Hydrolases (EC3)

Phosphodiesterases [EC:3.1.4.-]

PDE4 [HSA:5141 5142 5143 5144] [KO:K13293]

Other CAS

Wikipedia

Dates

2: Tralau-Stewart CJ, Williamson RA, Nials AT, Gascoigne M, Dawson J, Hart GJ,

3: Giembycz MA. Can the anti-inflammatory potential of PDE4 inhibitors be

4: Bayes M, Rabasseda X, Prous JR. Gateways to clinical trials. Methods Find Exp

5: Duplantier AJ, Bachert EL, Cheng JB, Cohan VL, Jenkinson TH, Kraus KG,